2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole
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Overview
Description
2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole and methoxyphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate aldehyde to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzodiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol
- N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
Uniqueness
What sets 2-({[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE apart from similar compounds is its unique combination of the benzodiazole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-11-7-8-13-14(9-11)20-18(19-13)25-10-16-21-17(22-24-16)12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
DQEDHBXCVRJHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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